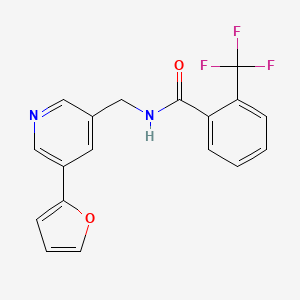

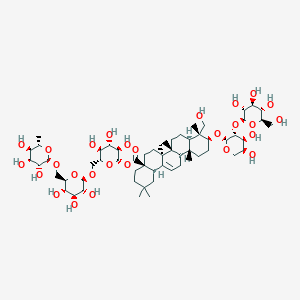

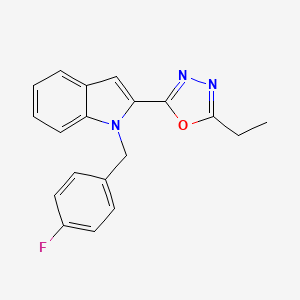

![molecular formula C23H22N4O B2796958 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide CAS No. 862810-52-4](/img/structure/B2796958.png)

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide” is a complex organic compound. It belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . This compound is related to the class of organic compounds known as alpha amino acid amides . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . Another method involves the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The exact structure of the compound can be determined using two-dimensional homonuclear (1H-1H COSY) and heteronuclear correlation analyses (1H–13C HSQC and HMBC) .Chemical Reactions Analysis

The inhibitory performance of imidazo[1,2-a]pyrimidine derivatives, such as this compound, against mild steel corrosion in 1 mol L−1 HCl solution has been studied . The compounds showed outstanding inhibition performance, behaving as mixed-type inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, N-(2-Hydroxyethyl)-2-[2-methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]acetamide has a yield of 68%, appears as a white powder, and has a melting point of 160–164°C. Its IR spectrum is as follows: ν, cm−1: 3440 (O–H), 3290 (N–H), 1664 (C=O), 1585 (C=N), 1286 (C–F) .科学的研究の応用

Synthesis of Imidazo[1,2-a]pyridinones

This compound is used in the synthesis of imidazo[1,2-a]pyridinones . The process involves a visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor . This novel protocol features extremely mild conditions, broad substrate scope, and high reaction efficiency .

Pharmaceutical Applications

Some imidazo[1,2-a]pyridinone compounds, which can be synthesized using this compound, can be used as drugs to treat various conditions . These include gastric ulcers, diabetes, and psychosis . They are especially useful in the treatment of tumors .

Organic Synthesis

The compound is used in modern organic synthesis . Rapid and efficient assembly of ring-containing structures has become an important synthesis method in modern organic synthesis as they are widespread in biologically active molecules and natural products .

Radical Cascade Sequences

The compound is used in radical cascade sequences for ring-forming transformations . These deliver targeted molecular assemblies . Among various synthetic approaches, relay processes mediated by radical 1,n-hydrogen atom transfer (1,n-HAT, n = 5 or 6) displayed a diversity of synthetic tools to assemble cyclic structural scaffolds with remarkable features .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives, which can be synthesized using this compound, have great potential in several research areas . One of these is the field of optoelectronic devices .

Sensors

Another application of imidazo[1,2-a]pyridine derivatives is in the development of sensors . These sensors can be used in various technological applications .

Anti-Cancer Drugs

Imidazo[1,2-a]pyridine derivatives are also used in the development of anti-cancer drugs . These drugs can be used in the treatment of various types of cancer .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridine derivatives are used as emitters for confocal microscopy and imaging . This makes them useful in various scientific and medical research applications .

将来の方向性

The future directions for this compound could involve further exploration of its anticancer activity, as well as its potential use as a corrosion inhibitor . Additionally, developing convenient synthetic methods, especially those that can synthesize these structures from the same starting materials, is very meaningful .

特性

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c1-17-11-12-19(21-16-27-14-6-13-24-23(27)26-21)15-20(17)25-22(28)10-5-9-18-7-3-2-4-8-18/h2-4,6-8,11-16H,5,9-10H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNNMMIUKVOGCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

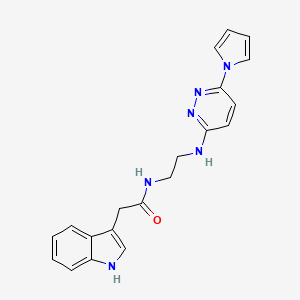

![4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2796875.png)

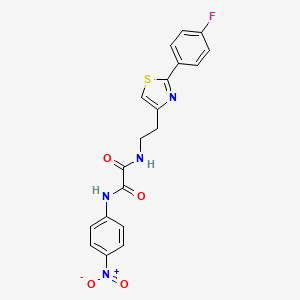

![5-((3-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2796876.png)

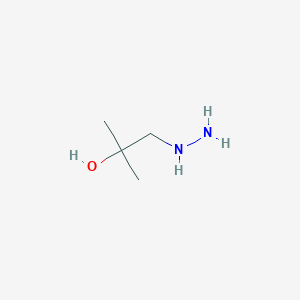

![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2796879.png)

![1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene](/img/structure/B2796887.png)